molecular formula C8H4Br2F2O B15339199 6'-Bromo-2',3'-difluorophenacyl bromide

6'-Bromo-2',3'-difluorophenacyl bromide

Cat. No.: B15339199
M. Wt: 313.92 g/mol
InChI Key: YULYCBADXZZKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Bromo-2',3'-difluorophenacyl bromide is a halogenated aromatic compound known for its unique chemical properties and applications in scientific research. This compound features a bromine atom and two fluorine atoms attached to a phenacyl structure, making it a valuable reagent in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6'-Bromo-2',3'-difluorophenacyl bromide typically involves the bromination of 2',3'-difluorophenacyl bromide. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 6'-Bromo-2',3'-difluorophenacyl bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions typically produce the corresponding bromo-fluoro-phenyl alcohols.

  • Substitution: Nucleophilic substitution reactions can result in the formation of various substituted phenacyl derivatives.

Scientific Research Applications

6'-Bromo-2',3'-difluorophenacyl bromide finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with specific functional groups.

  • Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 6'-Bromo-2',3'-difluorophenacyl bromide exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

6'-Bromo-2',3'-difluorophenacyl bromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2,3-Difluorophenacyl bromide: Lacks the bromine atom, resulting in different reactivity and properties.

  • 6'-Bromo-2',3'-dichlorophenacyl bromide: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior.

  • 6'-Bromo-2',3'-difluorophenylacetic acid: Features a carboxylic acid group, altering its chemical and biological properties.

These comparisons help in understanding the distinct advantages and applications of this compound in various fields.

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2-bromo-1-(6-bromo-2,3-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2

InChI Key

YULYCBADXZZKKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.